

In Vitro Potency of AB-836 Against Hepatitis B Virus: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-836 is a novel, orally bioavailable capsid assembly modulator (CAM) developed for the treatment of chronic hepatitis B (CHB) infection. As a direct-acting antiviral, **AB-836** targets the hepatitis B virus (HBV) core protein (HBc), a crucial component in multiple stages of the viral lifecycle. This technical guide provides an in-depth overview of the in vitro studies conducted to characterize the potency and mechanism of action of **AB-836** against HBV. The information presented herein is intended to offer a comprehensive resource for researchers and drug development professionals in the field of HBV therapeutics. Although the clinical development of **AB-836** was discontinued due to safety findings, the preclinical and clinical data can inform the future optimization of HBV CAMs.[1]

Mechanism of Action

AB-836 is a potent and highly selective Class II HBV capsid assembly modulator.[2][3] It functions by binding to the dimer-dimer interface of the HBV core protein, which is essential for the proper assembly of the viral capsid.[3] This interaction disrupts the normal process of nucleocapsid formation, leading to the assembly of empty capsids that lack the pregenomic RNA (pgRNA) and the viral polymerase.[4] By preventing the encapsidation of pgRNA, **AB-836** effectively halts a critical step in HBV replication.[1][3]

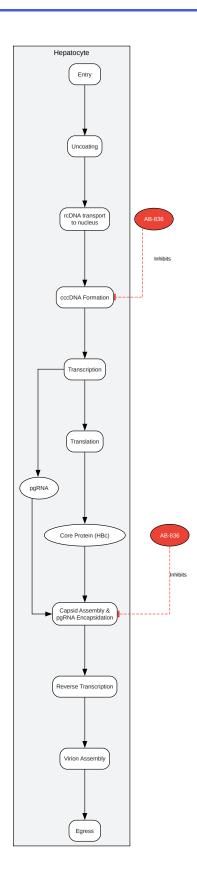


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Furthermore, **AB-836** has a dual mechanism of action by also interfering with the formation of covalently closed circular DNA (cccDNA) during de novo infection of hepatocytes.[1][5] cccDNA serves as the transcriptional template for all viral RNAs and is the key to the persistence of HBV infection. By inhibiting cccDNA establishment, **AB-836** has the potential to reduce the production of all viral antigens, including HBsAg.[1][5]





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Caption: Mechanism of action of AB-836 in the HBV life cycle.



Data Presentation In Vitro Antiviral Potency of AB-836

The antiviral activity of **AB-836** has been evaluated in various in vitro models of HBV replication. The following tables summarize the key quantitative data from these studies.

Cell Line	Parameter	Value (μM)	Reference
HepDE19	EC50 (rcDNA)	0.010 ± 0.003	[4]
CC50	>25	[2][4]	
Primary Human Hepatocytes	EC50 (rcDNA)	0.002 ± 0.0004	[4]
EC50 (HBsAg)	0.050 ± 0.013	[4]	
CC50	>10	[4]	
HepG2-NTCP-C4	EC50 (rcDNA)	0.012 ± 0.005	[4]
EC50 (HBsAg)	0.197 ± 0.015	[4]	
EC50 (cccDNA)	0.175 ± 0.040	[4]	_
CC50	>10	[4]	_

EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. rcDNA: Relaxed circular DNA. HBsAg: Hepatitis B surface antigen. cccDNA: Covalently closed circular DNA.

Pan-genotypic Activity of AB-836

AB-836 has demonstrated potent antiviral activity against a broad range of HBV genotypes.



Genotype	EC50 (μM)
A	0.017 ± 0.004
В	0.007 ± 0.001
С	0.004 ± 0.001
D	0.004 ± 0.002
Е	0.012 ± 0.003
F	0.066 ± 0.035
G	0.014 ± 0.000
Н	0.006 ± 0.001

Data presented as mean \pm standard deviation from at least three independent determinations. [4]

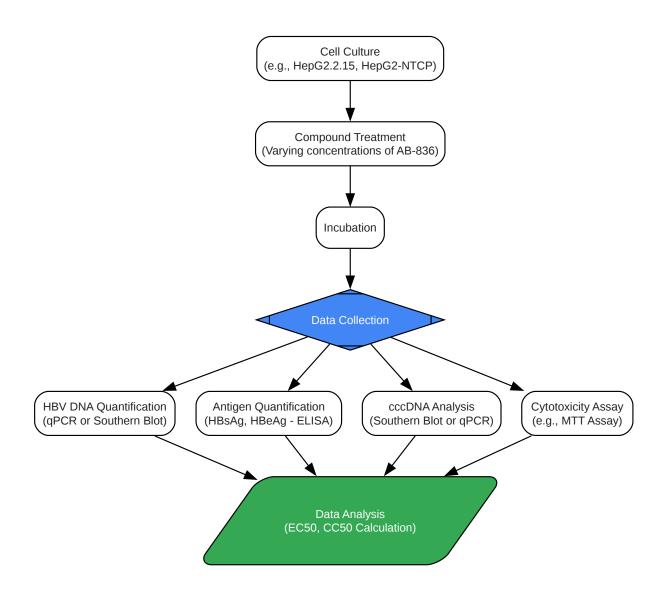
Activity Against Nucleos(t)ide Analog-Resistant Variants

AB-836 maintains its antiviral potency against HBV variants with resistance to nucleos(t)ide analogs.[2]

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to assess the potency of HBV capsid assembly modulators like **AB-836**.





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Caption: General experimental workflow for in vitro potency testing.

Cell Culture and Maintenance

- · Cell Lines:
 - HepG2.2.15 cells: A human hepatoblastoma cell line that stably expresses HBV (genotype D). These cells are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), antibiotics, and G418 for selection.



- HepDE19 cells: A cell line that supports tetracycline-inducible HBV replication.
- HepG2-NTCP cells: HepG2 cells engineered to express the sodium taurocholate cotransporting polypeptide (NTCP), the functional receptor for HBV entry, allowing for the study of de novo infection.
- Primary Human Hepatocytes (PHHs): Cultured according to specific supplier protocols, generally in a collagen-coated plate with specialized hepatocyte culture medium.
- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Antiviral Potency Assays

- HBV DNA Quantification (Southern Blot):
 - Cells are seeded in multi-well plates and treated with serial dilutions of AB-836 for a specified period (e.g., 6-9 days).
 - Intracellular core DNA is extracted using a lysis buffer.
 - The DNA is separated by agarose gel electrophoresis and transferred to a nylon membrane.
 - The membrane is hybridized with a radiolabeled HBV-specific DNA probe.
 - The signal is detected by autoradiography and quantified to determine the reduction in HBV DNA levels.
- HBV DNA Quantification (qPCR):
 - Similar to the Southern blot protocol, cells are treated with AB-836.
 - Total DNA is extracted from the cells or supernatant.
 - Real-time quantitative PCR is performed using primers and probes specific for the HBV genome.
 - The reduction in HBV DNA copy number is calculated relative to untreated controls.



- HBsAg and HBeAg Quantification (ELISA):
 - Cell culture supernatants are collected after treatment with AB-836.
 - Commercially available ELISA kits are used to quantify the levels of secreted HBsAg and HBeAg according to the manufacturer's instructions.

cccDNA Formation and Quantification Assay

- Hirt DNA Extraction: This method is used to selectively extract low molecular weight DNA, including cccDNA, from infected cells.
- Southern Blot Analysis: The extracted DNA is subjected to Southern blot analysis, as
 described above, to specifically detect and quantify cccDNA, which migrates differently from
 other HBV DNA replicative intermediates.
- qPCR for cccDNA: Specific primers that amplify a region spanning the gap in the relaxed circular DNA can be used to selectively quantify cccDNA after treatment with exonucleases that digest linear and open circular DNA.

Capsid Assembly and pgRNA Encapsidation Analysis (Particle Gel Assay)

- Intracellular lysates from AB-836-treated cells are prepared.
- The lysates are subjected to native agarose gel electrophoresis to separate intact capsids from free core protein.
- The proteins are transferred to a membrane and probed with an anti-HBc antibody to visualize capsids.
- To analyze encapsidated pgRNA, the gel can be treated to release the nucleic acid, followed by transfer and hybridization with an HBV-specific RNA probe.

Cytotoxicity Assay

MTT Assay:



- Cells are seeded in 96-well plates and treated with the same concentrations of AB-836 as in the antiviral assays.
- After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells.
- Viable cells with active metabolism convert MTT into a purple formazan product.
- The formazan is solubilized, and the absorbance is measured to determine cell viability.
- CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels as an indicator of metabolically active cells.

Conclusion

The in vitro data for **AB-836** demonstrate its potent and selective activity against a wide range of HBV genotypes, including those resistant to current standard-of-care therapies. Its dual mechanism of action, inhibiting both pgRNA encapsidation and cccDNA formation, highlights its potential as a valuable component in combination therapies for a functional cure of CHB. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of novel capsid assembly modulators for the treatment of chronic hepatitis B.

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